molecular formula C9H17NO2S2 B15217464 1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate

1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate

Cat. No.: B15217464
M. Wt: 235.4 g/mol
InChI Key: ZYZMJPSZCQNWEO-UHFFFAOYSA-N
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Description

1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate typically involves the reaction of dimethylcarbamothioyl chloride with 2-methylpropan-2-yl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds and thiourea derivatives.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Dimethylcarbamothioyl)thio)-2-methylpropan-2-yl acetate is unique due to the presence of both the thiourea and acetate functional groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H17NO2S2

Molecular Weight

235.4 g/mol

IUPAC Name

[1-(dimethylcarbamothioylsulfanyl)-2-methylpropan-2-yl] acetate

InChI

InChI=1S/C9H17NO2S2/c1-7(11)12-9(2,3)6-14-8(13)10(4)5/h6H2,1-5H3

InChI Key

ZYZMJPSZCQNWEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)CSC(=S)N(C)C

Origin of Product

United States

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